5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Nitrobenzylidene Group: This step involves the condensation of the triazole intermediate with 2-nitrobenzaldehyde under acidic or basic conditions.
Addition of the 2,4-Dichlorophenyl Group: This can be done through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Formation of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the nitrobenzylidene and dichlorophenyl groups may enhance the biological activity of this compound.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group may act as an electron-withdrawing group, enhancing the compound’s ability to bind to its target. The triazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with various biological activities.
2,4-Dichlorophenylhydrazine: A compound with similar structural features, used in the synthesis of various pharmaceuticals.
Nitrobenzylidene Derivatives: Compounds with a nitrobenzylidene group, known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 5-(2,4-DI-CL-PH)-4-((2-NITROBENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its combination of structural features, which may confer enhanced biological activity and chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C15H9Cl2N5O2S |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-10-5-6-11(12(17)7-10)14-19-20-15(25)21(14)18-8-9-3-1-2-4-13(9)22(23)24/h1-8H,(H,20,25)/b18-8+ |
InChI Key |
STKUHIROZSRSSF-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.